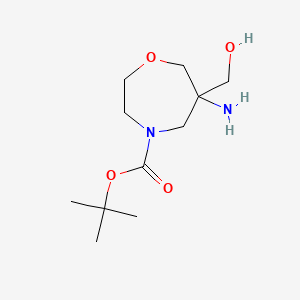
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Description
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound with a complex structure that includes an oxazepane ring, an amino group, and a tert-butyl ester
Properties
Molecular Formula |
C11H22N2O4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-4-5-16-8-11(12,6-13)7-14/h14H,4-8,12H2,1-3H3 |
InChI Key |
VGGYUDFVTOXUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is typically carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups, such as tert-butyl, helps in stabilizing the intermediate compounds and facilitates the purification process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: 6-amino-6-(carboxymethyl)-1,4-oxazepane-4-carboxylate.
Reduction: 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-amine.
Substitution: 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid.
Scientific Research Applications
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazepane ring can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in having a tert-butyl ester group but lacks the oxazepane ring.
6-amino-1,4-oxazepane-4-carboxylate: Similar in having the oxazepane ring and amino group but lacks the tert-butyl ester.
Uniqueness
Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to the combination of its structural features, including the oxazepane ring, amino group, and tert-butyl ester. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


